2-Oxopropanoyl chloride
Overview
Description
2-Oxopropanoyl chloride, also known as pyruvyl chloride, is an organic compound with the molecular formula C3H3ClO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a carbonyl group and a chloride group, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Mode of Action
2-Oxopropanoyl chloride is an acyl chloride, a type of carboxylic acid derivative. These compounds are highly reactive due to the good leaving group (Cl-), which can be displaced by a nucleophile. In a biological context, this nucleophile could be an amine group on an amino acid residue in a protein, leading to the formation of an amide bond. This reactivity allows this compound to form covalent bonds with biological targets, potentially altering their function .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, reactive molecule, it is likely to be rapidly metabolized and excreted. Its bioavailability would depend on factors such as the route of administration and the presence of any carriers or delivery systems .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its reactivity, it could potentially cause a variety of effects depending on the specific biological targets it interacts with. These effects could range from changes in protein function to cellular damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity might be affected by the pH of the environment, as certain nucleophilic groups are more reactive under specific pH conditions. Additionally, its stability could be affected by temperature and the presence of other reactive species .
Preparation Methods
2-Oxopropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pyruvic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group of pyruvic acid into an acyl chloride group .
Chemical Reactions Analysis
2-Oxopropanoyl chloride undergoes a variety of chemical reactions due to its reactive acyl chloride group. Some of the key reactions include:
Nucleophilic Substitution: The acyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyruvic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 2-hydroxypropanoyl chloride using reducing agents like lithium aluminum hydride
Scientific Research Applications
2-Oxopropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
2-Oxopropanoyl chloride can be compared with other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds share the reactive acyl chloride group, this compound is unique due to the presence of a carbonyl group adjacent to the acyl chloride group. This structural feature imparts distinct reactivity and makes it particularly useful in certain synthetic applications .
Similar Compounds
- Acetyl chloride (CH3COCl)
- Benzoyl chloride (C6H5COCl)
- Propionyl chloride (C2H5COCl)
Properties
IUPAC Name |
2-oxopropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c1-2(5)3(4)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUTXOKCFQTKPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334733 | |
Record name | 2-oxopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5704-66-5 | |
Record name | 2-oxopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxopropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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